Piperonylic acid
Piperonylic acid
Piperonylic acid is a member of the class of benzodioxoles that is 1,3-benzodioxole substituted by a carboxy group at position 5. It is a natural product isolated from several plant species. It is a selective mechanism-based inactivator of the trans-cinnamate 4-hydroxylase enzyme and exhibits antifungal and skin wound healing properties. It has a role as a plant metabolite, an EC 1.14.14.91 ( trans-cinnamate 4-monooxygenase) inhibitor, a vulnerary and an antifungal agent. It is a member of benzodioxoles, a monocarboxylic acid and an aromatic carboxylic acid. It is a conjugate acid of a piperonylate.
Piperonylic acid is a natural product found in Pongamia pinnata var. pinnata, Begonia nantoensis, and other organisms with data available.
Piperonylic acid is a natural product found in Pongamia pinnata var. pinnata, Begonia nantoensis, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
94-53-1
VCID:
VC20863750
InChI:
InChI=1S/C8H6O4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H,9,10)
SMILES:
C1OC2=C(O1)C=C(C=C2)C(=O)O
Molecular Formula:
C8H6O4
Molecular Weight:
166.13 g/mol
Piperonylic acid
CAS No.: 94-53-1
Cat. No.: VC20863750
Molecular Formula: C8H6O4
Molecular Weight: 166.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Piperonylic acid is a member of the class of benzodioxoles that is 1,3-benzodioxole substituted by a carboxy group at position 5. It is a natural product isolated from several plant species. It is a selective mechanism-based inactivator of the trans-cinnamate 4-hydroxylase enzyme and exhibits antifungal and skin wound healing properties. It has a role as a plant metabolite, an EC 1.14.14.91 ( trans-cinnamate 4-monooxygenase) inhibitor, a vulnerary and an antifungal agent. It is a member of benzodioxoles, a monocarboxylic acid and an aromatic carboxylic acid. It is a conjugate acid of a piperonylate. Piperonylic acid is a natural product found in Pongamia pinnata var. pinnata, Begonia nantoensis, and other organisms with data available. |
|---|---|
| CAS No. | 94-53-1 |
| Molecular Formula | C8H6O4 |
| Molecular Weight | 166.13 g/mol |
| IUPAC Name | 1,3-benzodioxole-5-carboxylic acid |
| Standard InChI | InChI=1S/C8H6O4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H,9,10) |
| Standard InChI Key | VDVJGIYXDVPQLP-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)C(=O)O |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C(=O)O |
| Melting Point | 229 °C |
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